molecular formula C17H22N4O4 B2504764 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide CAS No. 2034267-63-3

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide

Cat. No.: B2504764
CAS No.: 2034267-63-3
M. Wt: 346.387
InChI Key: DEXRQGGPNIRPIW-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide is a complex organic compound that features a benzodioxole moiety, a triazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring. The triazole ring can be synthesized via a click chemistry reaction between an alkyne and an azide. The final step involves coupling the benzodioxole and triazole intermediates with a propanamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole moiety can participate in π-π interactions with aromatic residues, while the triazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1,2,3,4-tetrahydroquinoline
  • 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
  • 2-(2H-1,3-benzodioxol-5-yloxy)benzonitrile

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide is unique due to its combination of a benzodioxole moiety, a triazole ring, and a propanamide group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-11(2)14(9-21-18-6-7-19-21)20-17(22)12(3)25-13-4-5-15-16(8-13)24-10-23-15/h4-8,11-12,14H,9-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXRQGGPNIRPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C(C)OC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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